2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
Description
Properties
Molecular Formula |
C7H4BrF4NO |
|---|---|
Molecular Weight |
274.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H,13H2 |
InChI Key |
UOKHFVAZZUQDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)Br)N |
Origin of Product |
United States |
Toxicity and In Vitro Safety Profile of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline: A Mechanistic and Methodological Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, polyhalogenated anilines serve as highly versatile building blocks. 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline (C₇H₄BrF₄NO) is a specialized intermediate characterized by its unique electronic distribution and extreme steric bulk. While these features make it an attractive moiety for enhancing target binding affinity and metabolic stability, they simultaneously introduce profound toxicological liabilities.
As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of assays, but as a mechanistic puzzle. The presence of the trifluoromethoxy (-OCF₃) group, combined with bromine and fluorine substitutions, fundamentally alters the molecule's lipophilicity and metabolic fate. This whitepaper deconstructs the structural toxicology of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline and outlines a self-validating, step-by-step in vitro safety profiling workflow designed to identify and quantify its specific liabilities before advancing to in vivo models.
Structural Toxicology & Mechanistic Liabilities
To design an effective safety screening cascade, we must first understand the causality behind the compound's expected toxicity. The liabilities of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline stem from the synergistic effects of its functional groups:
The Trifluoromethoxy (-OCF₃) "Super-Halogen" Effect
The -OCF₃ group is often referred to as a pseudo-halogen or "super-halogen." It possesses a remarkably high Hansch lipophilicity parameter (π = +1.04), which is significantly more lipophilic than the standard trifluoromethyl (-CF₃) group (π = +0.88) [1].
-
Causality: This extreme lipophilicity drives rapid partitioning into lipid bilayers and hepatic tissue. While this can improve cellular permeability for efficacy, it dramatically increases the compound's residence time in the endoplasmic reticulum of hepatocytes, maximizing its exposure to Cytochrome P450 (CYP450) enzymes.
Steric Blockade and Forced N-Hydroxylation
Unsubstituted anilines are typically metabolized via two competing pathways: ring-hydroxylation (yielding relatively benign, easily conjugated aminophenols) and N-hydroxylation.
-
Causality: In 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline, the 2-bromo, 4-trifluoromethoxy, and 5-fluoro substitutions create a severe steric shield around the aromatic ring. This steric hindrance blocks CYP450 enzymes (primarily CYP1A2 and CYP3A4) from accessing the carbon atoms, forcing metabolism almost exclusively toward the primary amine [2].
The Methemoglobinemia and Genotoxicity Cascade
The forced N-hydroxylation yields a highly reactive phenylhydroxylamine metabolite.
-
Causality: Phenylhydroxylamines undergo rapid redox cycling within erythrocytes, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia and hemolytic anemia [3]. Furthermore, further oxidation of the phenylhydroxylamine generates an electrophilic nitroso-arene intermediate. This species readily forms covalent adducts with nucleophilic sites on DNA (driving genotoxicity) and hepatic proteins (driving hepatotoxicity) [4].
Caption: Mechanistic pathway of polyhalogenated aniline toxicity via CYP450-mediated N-hydroxylation.
In Vitro Safety Profiling Protocols
To rigorously evaluate these liabilities, we must deploy a self-validating in vitro screening cascade. The following protocols are engineered specifically to detect the unique toxicological signatures of highly lipophilic, halogenated anilines.
Protocol 1: Hepatotoxicity & Cytotoxicity Assessment (HepG2 Cells)
Because the liver is the primary site of CYP450 metabolism, hepatotoxicity is a primary concern. We utilize a dual-readout system to distinguish between metabolic collapse and membrane rupture.
-
Cell Culture: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24 hours at 37°C.
-
Compound Dosing: Treat cells with a 10-point concentration response curve of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline (0.1 µM to 100 µM, 0.5% DMSO final).
-
Incubation: Incubate for 48 hours.
-
Readout A (LDH Release): Transfer 5 µL of supernatant to a new plate. Add LDH detection reagent to measure lactate dehydrogenase release (indicating compromised membrane integrity).
-
Readout B (ATP Depletion): Add CellTiter-Glo® reagent to the original plate. Luminescence is measured to quantify intracellular ATP (indicating mitochondrial toxicity/cell viability).
Protocol 2: Genotoxicity via Ames Test (OECD 471)
Given the risk of nitroso-arene formation, evaluating mutagenicity is mandatory. The assay must be performed with metabolic activation, as the parent compound is likely non-mutagenic until oxidized [4].
-
Strain Preparation: Prepare cultures of Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: Prepare a rat liver S9 fraction mix (containing CYP450 enzymes and cofactors).
-
Exposure: Mix the bacterial strains, the test compound (at 5 concentrations up to 5,000 µ g/plate ), and the S9 mix in top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Analysis: Incubate at 37°C for 48-72 hours and count revertant colonies. A dose-dependent increase (≥2-fold over vehicle control) indicates a positive mutagenic liability.
Protocol 3: Reactive Metabolite Trapping (GSH Adduction)
To definitively prove the formation of electrophilic intermediates (nitroso-arenes), we utilize a biochemical trapping assay.
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 10 µM of the test compound, and 5 mM Glutathione (GSH) in potassium phosphate buffer (pH 7.4).
-
Initiation: Add 1 mM NADPH to initiate CYP450 activity.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Quenching: Stop the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Detection: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) to quantify reactive metabolite formation.
Protocol 4: Cardiotoxicity Risk (hERG Patch-Clamp)
Highly lipophilic amines frequently exhibit off-target binding to the hERG potassium channel, leading to QT prolongation.
-
Cell Preparation: Utilize CHO cells stably expressing the human ether-a-go-go-related gene (hERG) channel.
-
Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit hERG tail currents.
-
Perfusion: Perfuse the test compound at escalating concentrations. Calculate the IC₅₀ for hERG inhibition based on the reduction in tail current amplitude.
Caption: Step-by-step in vitro safety screening workflow for halogenated aniline derivatives.
Quantitative Data Presentation
Based on the structural characteristics of polyhalogenated anilines containing -OCF₃ groups, the following table summarizes the representative safety thresholds and expected in vitro profile metrics.
| Assay Category | Specific Metric | Expected Range for Polyhalogenated Anilines | Safety Threshold for Advancement |
| Hepatotoxicity | HepG2 ATP Depletion (IC₅₀) | 15 µM – 45 µM | > 50 µM |
| Hepatotoxicity | HepG2 LDH Release (EC₅₀) | 30 µM – 60 µM | > 50 µM |
| Genotoxicity | Ames Test (+S9 Fraction) | Often Positive (TA98/TA100) | Negative across all strains |
| Metabolic Liability | GSH Adduct Formation | High (Nitroso-arene trapping) | < 10 pmol/mg protein/min |
| Cardiotoxicity | hERG Inhibition (IC₅₀) | 5 µM – 25 µM (Due to high logP) | > 30 µM |
| Hematotoxicity | In vitro MetHb Induction | 10% - 40% conversion at 100 µM | < 5% conversion at 100 µM |
Conclusion & Optimization Strategy
The in vitro safety profile of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline is heavily dictated by its extreme lipophilicity and sterically hindered aromatic ring. If the screening cascade reveals unacceptable levels of genotoxicity or reactive metabolite formation, structural optimization is required before advancing to in vivo models.
Mitigation Strategy: The most effective approach to mitigating the toxicity of this scaffold is to "mask" the primary amine. Converting the aniline into an amide, urea, or incorporating it into a heterocyclic ring system prevents CYP450-mediated N-hydroxylation, thereby shutting down the cascade that leads to methemoglobinemia and genotoxic nitroso-arenes.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI Molecules (2025) URL:[Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry (2008) URL:[Link]
-
Mechanistic study on aniline-induced erythrocyte toxicity Toxicology and Applied Pharmacology / Academia.edu Archive URL:[Link]
-
Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (NCBI) URL:[Link]
Protocol for scaling up the production of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
An Application Note on the Process Development and Scale-Up Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
Abstract
This document provides a comprehensive technical guide for the laboratory-scale synthesis and considerations for the production scale-up of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline. This compound is a highly functionalized aniline derivative with significant potential as a key building block in medicinal chemistry and materials science, owing to the unique electronic and steric properties imparted by its halogen and trifluoromethoxy substituents.[1] The protocol herein details a robust method for the regioselective bromination of the precursor, 5-fluoro-4-(trifluoromethoxy)aniline. Emphasis is placed on explaining the causality behind critical process parameters, outlining self-validating checkpoints, and addressing the primary challenges associated with scaling this synthesis from the bench to a pilot or manufacturing setting.
Introduction and Physicochemical Profile
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline is an aromatic amine whose structural complexity makes it a valuable intermediate for introducing a specific substitution pattern into larger, biologically active molecules. The synthesis of such highly substituted aromatics requires precise control over reaction conditions to achieve the desired regioselectivity and avoid the formation of isomeric impurities.[2]
The most direct synthetic route involves the electrophilic aromatic substitution (bromination) of 5-fluoro-4-(trifluoromethoxy)aniline.[1] Key challenges in this process, particularly during scale-up, include managing the exothermic nature of the reaction, controlling the addition of the brominating agent to prevent over-bromination, and implementing an effective purification strategy.[2]
Table 1: Physicochemical Properties and Safety Information (Note: As specific experimental data for the title compound is not widely published, the following data is based on its isomer, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline (CAS: 1806981-27-0), and is intended for guidance.)
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrF₄NO | [3] |
| Molecular Weight | 274.01 g/mol | [4] |
| Physical Form | Solid or semi-solid | [3][5] |
| Purity (Typical) | >95% | [5] |
| Storage Conditions | Inert atmosphere, Room temperature, Keep in dark place | [5] |
| GHS Signal Word | Warning | [5] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [4][5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][6] |
| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [5] |
Synthetic Pathway and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The aniline starting material is activated towards electrophilic attack by the amine group. The brominating agent, N-Bromosuccinimide (NBS), provides an electrophilic bromine source. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF at a controlled low temperature to ensure high regioselectivity and minimize the formation of di-brominated byproducts.[2]
Sources
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- 3. 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline | 1806981-27-0 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline | 1806981-27-0 [sigmaaldrich.com]
- 6. nextsds.com [nextsds.com]
Application Notes and Protocols: Catalytic Bromination of 3-Fluoro-4-(trifluoromethoxy)aniline Precursors
Introduction: The Strategic Importance of Brominated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated organic molecules are of paramount importance. The introduction of a bromine atom into an active pharmaceutical ingredient (API) or its precursors can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. 3-Fluoro-4-(trifluoromethoxy)aniline is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its subsequent regioselective bromination provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions, making it a highly valuable intermediate in the synthetic chemist's toolbox.[1][2]
This document provides a comprehensive guide to the catalytic bromination techniques for 3-fluoro-4-(trifluoromethoxy)aniline precursors. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights to ensure reproducible and high-yielding outcomes.
Understanding the Reactivity of the Substrate: The Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the 3-fluoro-4-(trifluoromethoxy)aniline ring is governed by the electronic and steric effects of the existing substituents. The amino group (-NH2) is a powerful activating group and is ortho, para-directing. The fluorine atom at the 3-position is a deactivating group but is also ortho, para-directing. The trifluoromethoxy group (-OCF3) at the 4-position is a strongly deactivating group and is meta-directing.
Given these competing influences, the position of bromination can be selectively controlled. The strong ortho, para-directing influence of the amino group is dominant, directing the incoming electrophile to the positions ortho and para to it (positions 2 and 6, and position 5). However, steric hindrance from the adjacent fluoro and trifluoromethoxy groups can influence the final product distribution.
Electrophilic Bromination with N-Bromosuccinimide (NBS): A Robust and Selective Method
A widely employed and effective method for the bromination of anilines is the use of N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[3][4] The polarity of the solvent has been shown to have a marked effect on the regioselectivity of the bromination of anilines with electron-withdrawing groups.[3][5] For the synthesis of 2-bromo-3-fluoro-4-(trifluoromethoxy)aniline, polar aprotic solvents like N,N-dimethylformamide (DMF) are often the solvent of choice, leading to high yields and excellent regioselectivity.[3][6]
Experimental Protocol: Bromination of 3-Fluoro-4-(trifluoromethoxy)aniline using NBS in DMF
This protocol describes a general procedure for the synthesis of 2-bromo-3-fluoro-4-(trifluoromethoxy)aniline.
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DMF.
-
Addition of NBS: To this solution, add N-Bromosuccinimide (1.0 equivalent) portion-wise at room temperature with vigorous stirring.[3][6]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours.[3][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[3][6]
-
Extraction: Wash the organic layer with brine solution.[3][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Substrate | 3-Fluoro-4-(trifluoromethoxy)aniline | |
| Reagent | N-Bromosuccinimide (NBS) | [3][6] |
| Stoichiometry | 1.0 eq. of NBS | [3][6] |
| Solvent | N,N-Dimethylformamide (DMF) | [3][6] |
| Temperature | 20 °C (Room Temperature) | [3][6] |
| Reaction Time | 3 hours | [3][6] |
| Expected Major Product | 2-Bromo-3-fluoro-4-(trifluoromethoxy)aniline | |
| Potential Side Products | Traces of dibrominated products | [3][5] |
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a solid and is easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which enhances selectivity and minimizes the formation of over-brominated byproducts.[3]
-
DMF as Solvent: DMF is a polar aprotic solvent that can solvate the ionic intermediates in the electrophilic aromatic substitution mechanism, thereby facilitating the reaction. Its polarity can also influence the regioselectivity of the bromination.[3][5]
Self-Validating System:
-
TLC Monitoring: A simple TLC analysis (e.g., using a 4:1 hexane:ethyl acetate mobile phase) should show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the brominated product.
-
LC-MS Analysis: LC-MS can confirm the mass of the desired product and give an indication of the reaction's cleanliness and the presence of any byproducts.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-bromo-3-fluoro-4-(trifluoromethoxy)aniline.
Advanced Catalytic Technique: Palladium-Catalyzed C-H Bromination
For substrates where traditional electrophilic bromination methods may lack selectivity or require harsh conditions, palladium-catalyzed C-H activation and functionalization have emerged as a powerful alternative. While classic electrophilic bromination of anilines typically yields ortho and para products, Pd-catalyzed methods can provide access to other isomers, such as meta-brominated anilines.[4][7][8]
Although the primary product from the electrophilic bromination of 3-fluoro-4-(trifluoromethoxy)aniline is the 2-bromo isomer due to the strong directing effect of the amino group, understanding these advanced catalytic systems is crucial for researchers aiming to synthesize other, less accessible isomers or for substrates that are highly deactivated.
A plausible catalytic cycle for a Pd-catalyzed meta-C-H bromination of an aniline derivative involves the coordination of a directing group to the palladium catalyst, followed by C-H activation, and subsequent reductive elimination to form the C-Br bond.[7]
Conceptual Catalytic Cycle Diagram:
Caption: A plausible catalytic cycle for Pd-catalyzed C-H bromination of an aniline derivative.
While a specific protocol for the Pd-catalyzed bromination of 3-fluoro-4-(trifluoromethoxy)aniline is not established in the literature, researchers can adapt existing methods for other substituted anilines.[4][7][8] This would typically involve screening of palladium sources, ligands, brominating agents (such as N-bromophthalimide), and additives.
Safety and Handling Precautions
-
N-bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Fluoro-4-(trifluoromethoxy)aniline and its brominated derivatives should be handled with care, as aromatic amines can be toxic.
Conclusion
The catalytic bromination of 3-fluoro-4-(trifluoromethoxy)aniline precursors is a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. The choice of bromination technique depends on the desired regioselectivity and the overall synthetic strategy. The use of NBS in DMF provides a reliable and high-yielding method for the synthesis of the 2-bromo isomer. For access to other isomers or for challenging substrates, the exploration of advanced palladium-catalyzed C-H activation methods offers exciting possibilities. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform these important chemical transformations.
References
-
PMC. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]
-
RSC Publishing. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]
-
ResearchGate. Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]
-
Lookchem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Available from: [Link]
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- 5. lookchem.com [lookchem.com]
- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Reagent Selection and Orthogonal Functionalization of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
Executive Summary
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline is a highly versatile, polyhalogenated building block utilized in advanced medicinal chemistry and materials science[1]. The presence of a trifluoromethoxy (–OCF₃) group significantly enhances the lipophilicity and metabolic stability of downstream drug candidates[1]. However, fully exploiting this scaffold requires precise, orthogonal functionalization of its three reactive vectors: the primary amine (C1), the bromide (C2), and the fluoride (C5). This application note details the strategic reagent selection and validated protocols required to sequentially functionalize this molecule without cross-reactivity.
Molecular Anatomy & Reactivity Profiling
To design a self-validating synthetic sequence, one must first analyze the electronic and steric microenvironments of the scaffold:
-
C1 Primary Amine (–NH₂): Highly nucleophilic. If left unprotected, it can poison palladium catalysts or undergo competitive Buchwald-Hartwig amination during cross-coupling steps[2].
-
C2 Bromide (–Br): An excellent electrophile for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3]. However, its position ortho to the amine creates significant steric hindrance, necessitating ligands with large bite angles.
-
C4 Trifluoromethoxy (–OCF₃): Exerts a strong inductive electron-withdrawing effect (–I), which not only modulates the basicity of the aniline but also highly activates the adjacent ortho-position (C5) for nucleophilic attack[1].
-
C5 Fluoride (–F): Serves as a prime leaving group for Nucleophilic Aromatic Substitution (S_NAr). If the ring becomes too electron-rich after C2-functionalization, advanced cation radical-accelerated S_NAr (CRA-S_NAr) via organic photoredox catalysis can be employed as an alternative[4].
Strategic Reagent Selection Matrix
The following matrix summarizes the optimal reagents chosen to ensure chemoselectivity at each stage of the orthogonal workflow.
| Reaction Site | Target Transformation | Recommended Reagents | Mechanistic Rationale |
| C1–NH₂ | N-Acylation (Protection) | Acetyl chloride (AcCl), Et₃N, DCM, 0 °C | Masks the amine to prevent Pd-coordination and competitive C–N coupling[2]. The resulting amide is stable under mild basic conditions. |
| C2–Br | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Pd(dppf)Cl₂ provides a large bite angle, accelerating reductive elimination in sterically hindered ortho-substituted aryl bromides[3]. K₂CO₃ is mild enough to leave the C1-amide intact[5]. |
| C5–F | Nucleophilic Aromatic Substitution | Sec-amine (e.g., Morpholine), K₂CO₃, DMF, 120 °C | High thermal energy in a polar aprotic solvent drives the attack. The Meisenheimer intermediate is stabilized by the ortho –OCF₃ group's strong –I effect[1]. |
Mechanistic Workflows
Orthogonal functionalization workflow for 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline.
Catalytic cycle of the Suzuki-Miyaura cross-coupling at the sterically hindered C2-Br site.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective N-Acylation (C1–NH₂ Protection)
Causality Check: Acylation reduces the electron density of the amine, preventing it from acting as a competing nucleophile or a bidentate ligand to Palladium in Step B.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.
-
Acylation: Dropwise add acetyl chloride (AcCl, 1.1 equiv) over 10 minutes. The slow addition controls the exothermic reaction and prevents di-acylation.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling (C2–Br Functionalization)
Causality Check: The use of a biphasic Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is critical for the generation of the reactive boronate species[3].
-
Setup: In a Schlenk tube, combine the N-acyl intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the suspension by bubbling Argon through the mixture for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.
-
Reaction: Seal the tube and heat to 90 °C for 12 hours behind a blast shield.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate (EtOAc). Extract the filtrate with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol C: Nucleophilic Aromatic Substitution (C5–F Substitution)
Causality Check: In the Meisenheimer transition state, the negative charge delocalizes to C2, C4, and C6. The strong –I effect of the C4–OCF₃ group heavily stabilizes this complex, facilitating the displacement of the C5–F atom despite the mild electron-donating nature of the C1-amide[1].
-
Setup: To a pressure vial, add the C2-arylated intermediate from Protocol B (1.0 equiv), a secondary amine such as morpholine (3.0 equiv), K₂CO₃ (2.0 equiv), and anhydrous DMF (0.1 M).
-
Reaction: Seal the vial and heat to 120 °C for 16 hours. If the C2-aryl group is electron-donating, the reaction may require extended heating or microwave irradiation. (Note: For highly electron-rich substrates where thermal S_NAr fails, transition to a photoredox CRA-S_NAr protocol using a xanthylium catalyst under blue LED irradiation[4]).
-
Workup: Cool to room temperature and dilute with EtOAc. Wash the organic phase extensively with 5% aqueous LiCl solution (5x) to completely remove the DMF solvent. Dry over Na₂SO₄, concentrate, and purify to yield the fully functionalized scaffold.
References
-
Journal of the American Chemical Society. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Available at:[Link]
-
ACS Combinatorial Science. "Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries." Available at:[Link]
-
ACS Catalysis. "Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions." Available at:[Link]
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Technical Support Center: Purification and Recrystallization of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
Welcome to the Technical Support Center for 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification and recrystallization of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Introduction
2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline is a halogenated aniline derivative with unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] Its synthesis typically involves the bromination of 5-fluoro-4-(trifluoromethoxy)aniline.[1] The crude product from this synthesis often contains impurities that must be removed to ensure the desired purity and yield for subsequent reactions.[1] This guide provides detailed protocols and troubleshooting advice for obtaining high-purity 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₄NO | [1] |
| Molecular Weight | 274.01 g/mol | [1] |
| Appearance | Solid, semi-solid, or liquid | [2] |
| Melting Point | 24-29 °C | [1] |
| Boiling Point | 253.7 °C at 760 mmHg | [1] |
| Density | ~1.8 g/cm³ | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline?
A1: Common impurities can arise from the starting materials, side-reactions during synthesis, or degradation. These may include:
-
Unreacted Starting Material: 5-fluoro-4-(trifluoromethoxy)aniline.
-
Over-brominated Species: Di-bromo- or tri-bromo- substituted anilines can form if the bromination reaction is not carefully controlled.[3][4]
-
Positional Isomers: Depending on the reaction conditions, other isomers of bromo-fluoro-(trifluoromethoxy)aniline may be formed.
-
Residual Solvents: Solvents used in the synthesis, such as acetic acid or dichloromethane, may be present in the crude product.[1]
Q2: My purified product is a dark oil or solid. How can I decolorize it?
A2: Discoloration in anilines is often due to oxidized impurities. A common method for decolorization is to use activated charcoal during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat the mixture briefly. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. The resulting filtrate should be significantly lighter in color.
Q3: What are the key safety precautions when handling 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline?
A3: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[2][5][6] Always handle this chemical in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a solvent at different temperatures.
Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | Insufficient solvent or an inappropriate solvent was used. | Add more solvent in small portions near its boiling point. If the compound still does not dissolve, the solvent is likely unsuitable. Select a solvent with a polarity more similar to the compound. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling out" (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound (24-29 °C), or the compound is significantly impure. | Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble and allow it to cool slowly. Alternatively, purify by column chromatography first. |
| Low recovery of pure product | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the collected crystals.[9] |
| Colored impurities in crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as this can cause bumping.[3] |
Recommended Solvents for Recrystallization:
Based on the properties of similar compounds, good starting points for recrystallization solvents include:
-
Non-polar solvents: Hexanes or heptane.[3]
-
Mixed solvent systems: An ethanol/water or isopropanol/water mixture. Dissolve the compound in the more soluble alcohol at an elevated temperature, then add the less soluble water dropwise until turbidity is observed, followed by slow cooling.[3]
Troubleshooting Guide: Column Chromatography
Column chromatography is an effective method for separating compounds based on their differential adsorption to a stationary phase.
Workflow for Column Chromatography
Caption: A generalized workflow for the purification of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline by column chromatography.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities | The polarity of the mobile phase is not optimal. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.[3] |
| Compound is "stuck" on the column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For anilines, which are basic, adding a small amount of triethylamine (0.5-1%) to the mobile phase can help to reduce tailing and improve elution. |
| Streaking of the compound band | The compound is not very soluble in the mobile phase, or the column is overloaded. | Choose a solvent system in which the compound is more soluble. Ensure the sample is loaded onto the column in a minimal amount of solvent. |
| Cracked or channeled column bed | The column was not packed properly. | Ensure the stationary phase is packed uniformly as a slurry and do not let the column run dry. |
Recommended Conditions for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. A typical starting point for TLC analysis would be 10-20% ethyl acetate in hexanes.[3]
References
-
2-bromo-4-fluoro-5-(trifluoromethoxy)aniline — Chemical Substance Information. NextSDS. Available at: [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC. Available at: [Link]
-
ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. Available at: [Link]
-
Bromination of Aniline: Chemistry Practical. Scribd. Available at: [Link]
-
Bromination Of Acetanilide And Aniline Lab Report. ipl.org. Available at: [Link]
-
Bromination of Aniline (video) | Amines. Khan Academy. Available at: [Link]
-
ArOCF3, ArOCHF2, ArOCH2F, and ArOCH3: What the F Does to Control the Crystallization of Riluzole and Analogous Fluoromethyl Ethers. ACS Publications. Available at: [Link]
-
Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Helda. Available at: [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. Available at: [Link]
-
Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry. Available at: [Link]
-
Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. SciSpace. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline | 1806981-27-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. nextsds.com [nextsds.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution vs. Nominal Mass LC-MS/MS for the Characterization of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Chemical Context
In modern drug discovery, halogenated anilines are highly valued building blocks. Specifically, 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline (C7H4BrF4NO) presents a unique combination of steric bulk, lipophilicity, and electronic modulation. The presence of the trifluoromethoxy (-OCF3) group enhances metabolic stability due to its anomeric effect, while the bromine atom provides a distinct isotopic tracer for mass spectrometry (MS) analysis.
When developing analytical methods for this compound—whether for structural elucidation of its metabolites or for high-throughput pharmacokinetic (PK) quantification—laboratories must choose the right mass spectrometry platform. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF) versus Nominal Mass Triple Quadrupole (LC-QqQ) systems, using the fragmentation causality of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline as the comparative baseline.
Mechanistic Fragmentation Causality (The Core Science)
To optimize any MS method, one must first understand the causality behind the molecule's gas-phase dissociation. Under Electrospray Ionization (ESI) in positive mode, the basic aniline nitrogen readily accepts a proton to form the [M+H]^+^ precursor ion at m/z 273.9491 (^79^Br) and m/z 275.9470 (^81^Br).
The collision-induced dissociation (CID) of this molecule is governed by three primary mechanistic pathways:
-
The Bromine Isotope Effect: Bromine exists naturally as ^79^Br and ^81^Br in a nearly 1:1 ratio. This creates a highly diagnostic doublet in the mass spectrum separated by 2 Da. The loss of HBr (-79.9262 Da) is a primary fragmentation route driven by the relatively weak C-Br bond, yielding a stable substituted phenyl cation [1].
-
Trifluoromethoxy Cleavage: The -OCF
3group is electronically unique. While the C-F bonds are exceptionally strong, the C-O bond is susceptible to cleavage under CID. A characteristic loss of the trifluoromethyl radical (•CF3, -68.9952 Da) is frequently observed, driven by the formation of a resonance-stabilized quinoid structure [2]. -
Aniline Deamination: The protonated amine group frequently undergoes neutral loss of ammonia (NH
3, -17.0265 Da), a classic hallmark of primary aromatic amines.
Fig 1. Proposed collision-induced dissociation (CID) fragmentation pathway of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline.
Platform Comparison: LC-Q-TOF vs. LC-QqQ
Selecting the appropriate mass analyzer depends entirely on the experimental objective. Below is an objective performance comparison when analyzing this specific halogenated compound [3].
Table 1: Performance Comparison for Halogenated Aniline Analysis
| Analytical Parameter | LC-HRMS (Q-TOF) | LC-MS/MS (QqQ) | Causality / Practical Implication |
| Primary Application | Structural Elucidation, MetID | Targeted DMPK Quantification | Q-TOF identifies unknown metabolites; QqQ tracks known concentrations. |
| Mass Accuracy | < 2 ppm | Nominal (± 0.5 Da) | Q-TOF can differentiate isobaric interferences (e.g., distinguishing •CF |
| Sensitivity (LOQ) | ~1–5 ng/mL | ~0.05–0.1 ng/mL | QqQ utilizes Multiple Reaction Monitoring (MRM) to filter out background noise, achieving superior signal-to-noise ratios. |
| Linear Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude | QqQ is essential for PK studies where drug concentrations vary wildly over time. |
| Isotope Resolution | Excellent (resolves fine isotopes) | Moderate (unit resolution) | Q-TOF easily resolves the ^79^Br/^81^Br isotope pattern even in complex biological matrices. |
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems. The inclusion of internal standards and matrix-matched calibration curves ensures that any observed signal suppression (matrix effect) is accounted for.
Sample Preparation (Protein Precipitation)
The high lipophilicity of the -OCF3 and -Br groups requires organic solvents with high crash efficiency to release the compound from plasma proteins.
-
Aliquot 50 µL of plasma sample (spiked with the analyte) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a stable isotope-labeled internal standard, e.g., ^13^C~6^-aniline derivative) to precipitate proteins.
-
Vortex for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial. Validation Step: Always include a "Blank + Internal Standard" sample to verify zero carryover and confirm the absence of endogenous isobaric interferences.
UPLC Chromatographic Conditions
A gradient elution is chosen to focus the analyte at the head of the column, while the slow ramp of organic modifier separates the target from polar matrix components.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation for [M+H]^+^).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters
For Q-TOF (Full Scan & Auto MS/MS):
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramped from 15 to 35 eV to capture both fragile (NH
3) and stable (HBr) neutral losses.
For QqQ (MRM Mode):
-
Quantifier Transition: m/z 273.9 → 194.0 (CE: 22 eV). Chosen for maximum intensity.
-
Qualifier Transition: m/z 275.9 → 196.0 (CE: 22 eV). Chosen to validate the presence of the ^81^Br isotope, ensuring peak purity.
Fig 2. End-to-end LC-MS/MS analytical workflow for halogenated aniline characterization.
Data Presentation: Quantitative Fragment Assignments
When processing the data, comparing the theoretical exact mass against the observed mass on the Q-TOF validates the structural assignment. The table below summarizes the critical data points for 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline.
Table 2: Exact Mass and Fragment Assignments (ESI+)
| Ion Type | Theoretical Exact Mass (Da) | Formula Assignment | Mass Error (ppm) Threshold | Mechanistic Origin |
| Precursor (^79^Br) | 273.9491 | [C | < 2.0 | Protonation of primary amine |
| Precursor (^81^Br) | 275.9470 | [C | < 2.0 | Protonation of primary amine |
| Fragment 1 | 256.9226 | [C | < 5.0 | Loss of NH |
| Fragment 2 | 194.0229 | [C | < 5.0 | Loss of HBr (-79.9262 Da) |
| Fragment 3 | 204.9539 | [C | < 5.0 | Loss of •CF |
Note: The presence of the radical cation (Fragment 3) is a unique diagnostic marker for trifluoromethoxy-containing aromatics, differentiating them from simple fluorinated alkyl chains.
Conclusion
For the analysis of complex, multi-halogenated compounds like 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline, the choice of instrument dictates the quality of the output. LC-Q-TOF is indispensable during early-stage drug discovery for mapping out the complex fragmentation pathways (such as the distinctive •CF3 loss) and identifying downstream metabolites. Conversely, once the fragmentation pathways are mapped, the LC-QqQ platform becomes the mandatory workhorse, utilizing the robust ^79^Br/^81^Br isotopic transitions to achieve the sub-nanogram sensitivity required for rigorous pharmacokinetic profiling.
References
-
Major, H., Castro-Perez, J., Nicholson, J. K., & Wilson, I. D. (2003). "The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS ((79/81)Br), HPLC-ICPMS & HPLC-oaTOFMS". Xenobiotica. Available at:[Link]
-
Liu, J., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea". Frontiers in Pharmacology. Available at:[Link]
-
Pavón-Pérez, J., et al. (2025). "Comparison of triple quadrupole and hybrid quadrupole-time-of-flight mass analyzers for LC-MS/MS determination...". Journal of Chromatography A. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
